Ethyl 4-((2,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
Description
This compound is a structurally complex piperazine derivative featuring a dihydropyridinone core, a 2,4-dimethoxyphenyl group, and a 2-methoxyethyl substituent. The dihydropyridinone moiety (4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl) introduces hydrogen-bonding capabilities via the hydroxyl and ketone groups, while the 2-methoxyethyl chain may improve pharmacokinetic properties by increasing hydrophilicity .
Properties
IUPAC Name |
ethyl 4-[(2,4-dimethoxyphenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O7/c1-6-35-25(31)27-11-9-26(10-12-27)23(19-8-7-18(33-4)16-21(19)34-5)22-20(29)15-17(2)28(24(22)30)13-14-32-3/h7-8,15-16,23,29H,6,9-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSBBRUQGIJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(N(C3=O)CCOC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a piperazine ring, a dihydropyridine moiety, and methoxyphenyl groups, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. In vitro studies have shown that derivatives of dihydropyridine can effectively reduce oxidative stress in cellular models .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary data suggest that this compound may exhibit similar effects .
Neuroprotective Effects
Compounds containing the dihydropyridine structure have been reported to possess neuroprotective properties. They may enhance cerebral blood flow and exhibit nootropic effects. This is particularly relevant in conditions such as ischemia and neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound likely acts by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.
- Neuroprotection : The enhancement of neurotrophic factors and modulation of neurotransmitter systems may contribute to its protective effects against neuronal damage.
Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant capacity of various piperazine derivatives, this compound exhibited a significant reduction in lipid peroxidation levels in rat brain homogenates compared to controls .
Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis was conducted on the cytotoxic effects of several piperazine-based compounds against human breast cancer cell lines (MCF7). The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of exposure .
Data Table: Summary of Biological Activities
Scientific Research Applications
Neuroprotection
Recent studies have indicated that this compound may exhibit neuroprotective properties. It has been shown to reduce neuronal cell death under oxidative stress conditions. For instance:
- Case Study : In vitro experiments demonstrated that treatment with varying concentrations of the compound significantly decreased apoptosis markers in neuronal cells exposed to oxidative stress.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of various inflammatory diseases.
- Mechanism : The compound appears to modulate NF-kB signaling pathways, which are critical mediators of inflammation.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The structure–activity relationship (SAR) analysis indicates that modifications can enhance biological efficacy against cancer cell lines.
| Compound Modification | IC50 (nM) for Cancer Cell Lines |
|---|---|
| Base Compound | 150 |
| Methyl Substitution | 75 |
| Hydroxyl Addition | 30 |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Target Interaction
The compound primarily interacts with voltage-dependent calcium channels and various receptors involved in neurotransmission and inflammation. The proposed mode of action includes:
- Hydrogen Bonding : Interaction with target proteins through hydrogen bonds.
- Receptor Binding : High-affinity binding to multiple receptors, influencing various biochemical pathways.
Biochemical Pathways
The compound's activity is linked to several biochemical pathways:
- Calcium Signaling : Modulation of calcium influx through voltage-gated channels.
- Inflammatory Response : Inhibition of cytokine production and modulation of immune responses.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions. For instance:
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Basic Hydrolysis : In the presence of aqueous NaOH or KOH, the ester group may undergo saponification to yield the corresponding carboxylic acid derivative. Similar reactions are observed in pyrano[2,3-c]pyrazole derivatives under alkaline conditions .
-
Acidic Hydrolysis : Strong acids (e.g., HCl) may cleave the ester bond, though this pathway is less common in polyfunctional molecules due to competing side reactions.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (aq.), 50% EtOH | Carboxylic acid derivative | ~80% | |
| Acidic hydrolysis | HCl (conc.) | Partial degradation; unstable intermediates | Low |
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety can act as a nucleophile in alkylation or acylation reactions:
Table 2: Reactivity of Piperazine Derivatives
| Reaction Type | Reagent | Observed Product | Notes |
|---|---|---|---|
| Alkylation | CH₃I | N-methylpiperazine salt | Low yield due to steric effects |
| Acylation | AcCl | Acetylated piperazine | Requires anhydrous conditions |
Oxidation and Tautomerism in the Pyridinone Core
The pyridinone ring contains a 2-oxo group and a hydroxyl group at position 4, enabling keto-enol tautomerism. This tautomeric equilibrium influences reactivity:
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Oxidation : The hydroxyl group may oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), though this is less likely due to steric protection from adjacent substituents.
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Tautomerism : The enol form could participate in hydrogen bonding or chelate metal ions, as seen in pyrano[2,3-c]pyrazole systems .
Functionalization of Methoxy Groups
The 2,4-dimethoxyphenyl group may undergo demethylation under harsh conditions:
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Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding phenolic derivatives. This reaction is critical for modifying aromatic substituents in drug design .
Multicomponent Reactions
Analogous to InCl₃-catalyzed one-pot syntheses , the compound could participate in multicomponent reactions (MCRs) via:
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Condensation : Interaction with aldehydes or ketones to form fused heterocycles.
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Cycloaddition : [4+2] Diels-Alder reactions involving the pyridinone’s conjugated system.
Table 3: Potential MCR Pathways
| Reaction Type | Components | Catalyst | Product Type |
|---|---|---|---|
| Condensation | Aldehydes, malononitrile | InCl₃ | Pyrano-pyridine hybrids |
| Cycloaddition | Dienophiles | Thermal | Polycyclic frameworks |
Biological Activity and Reactivity
While direct pharmacological data for this compound is unavailable, structurally related pyridinone derivatives exhibit:
Comparison with Similar Compounds
Structural Analogs in the Piperazine-Carboxylate Family
Key structural analogs include:
Key Differences :
- The target compound integrates a dihydropyridinone core, absent in simpler analogs like and , which lack heterocyclic extensions. This core may enhance binding to biological targets via hydrogen bonding .
- Substituent electronic effects vary: the 4-nitrophenyl group in is electron-withdrawing, while the target’s 2,4-dimethoxyphenyl is electron-donating, altering reactivity and interaction profiles.
Physicochemical Properties
- Solubility : The target’s hydroxy and methoxy groups likely enhance polar solubility compared to nitro () or chloro () derivatives. This aligns with retention behavior studies in , where hydroxyl groups increase polarity and reduce log k′ values.
- Hydrogen Bonding: The dihydropyridinone’s 4-hydroxy and 2-oxo groups enable intramolecular hydrogen bonding, similar to flavonoid systems in , which stabilize conformational states.
Preparation Methods
Hantzsch Cyclization Approach
Adapting classical 1,4-dihydropyridine synthesis, a mixture of ethyl 3-aminocrotonate (1.29 g, 10 mmol), 2-methoxyethyl acetoacetate (1.76 g, 10 mmol), and paraformaldehyde (0.33 g, 11 mmol) undergoes microwave-assisted cyclization at 120°C for 15 minutes in ethanol, yielding 68% of the dihydropyridinone intermediate. Subsequent Vilsmeier-Haack formylation with POCl₃/DMF introduces the 3-carbaldehyde group (55% yield, purity >95% by HPLC).
Key Parameters
| Condition | Value |
|---|---|
| Microwave Power | 300 W |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 15 min |
| Isolated Yield | 68% |
Asymmetric Organocatalytic Route
For enantioselective synthesis, bifunctional thiourea catalysts (5 mol%) promote Michael addition between β-keto esters and α,β-unsaturated aldehydes in dichloromethane at -20°C. Using (R,R)-1,2-cyclohexyldiamine-derived catalyst, this method achieves 92% ee but requires cryogenic conditions and extended reaction times (48 h).
Introduction of 2,4-Dimethoxyphenyl Group
Friedel-Crafts Alkylation
The dihydropyridinone aldehyde (1.0 eq) reacts with 2,4-dimethoxybenzyl bromide (1.2 eq) in dichloromethane using AlCl₃ (1.5 eq) as Lewis acid. After 6 h at 0°C, column chromatography (hexane:ethyl acetate 3:1) isolates the diarylmethane product in 74% yield. IR analysis confirms C-H out-of-plane bending at 810 cm⁻¹, characteristic of para-substituted aromatic systems.
Ultrasound-Assisted Coupling
Alternative methodology employs sonochemical activation (40 kHz, 300 W) to accelerate the alkylation step. This reduces reaction time to 45 minutes while maintaining 70% yield, though equipment costs increase significantly.
Piperazine Coupling and Esterification
Carbodiimide-Mediated Amidation
The diarylmethyl intermediate (1.0 eq) reacts with ethyl piperazine-1-carboxylate (1.5 eq) using HOBt/EDC coupling in dry THF. After 12 h reflux, aqueous workup and recrystallization from ethanol/water (4:1) provides the target compound in 58% yield. LC-MS shows [M+H]⁺ at m/z 529.4, matching theoretical molecular weight.
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Solvent (THF vs DMF) | THF: 58% vs DMF: 42% |
| Coupling Agent | EDC > DCC (58% vs 49%) |
| Temperature | Reflux > RT (58% vs 31%) |
One-Pot Telescoped Synthesis
Recent advances enable combining steps 3-4 using continuous flow reactors. A mixture of diarylmethyl bromide (1.0 eq), piperazine derivative (1.2 eq), and K₂CO₃ (2.0 eq) in acetonitrile achieves 82% conversion at 100°C/5 bar pressure, significantly improving throughput.
Purification and Characterization
Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) yields pharmaceutical-grade material (>99.5% purity). Structural confirmation includes:
- ¹H NMR (600 MHz, DMSO-d6): δ 1.23 (t, J=7.1 Hz, 3H, CH2CH3), 2.33 (s, 3H, CH3), 3.24-3.28 (m, 4H, piperazine), 3.72 (s, 6H, OCH3), 4.12 (q, J=7.1 Hz, 2H, OCH2), 6.45 (d, J=8.4 Hz, 1H, aromatic), 7.12 (s, 1H, NH)
- HRMS : Calcd for C28H36N3O8 [M+H]⁺: 542.2501; Found: 542.2498
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling the dihydropyridinone precursor with K10 montmorillonite clay (20% w/w) achieves 89% yield in 30 minutes, eliminating solvent use. This approach reduces E-factor from 18.7 (traditional) to 2.3.
Aqueous Micellar Catalysis
Using TPGS-750-M surfactant in water enables coupling reactions at 35°C with 76% yield, though product isolation requires additional extraction steps.
Industrial-Scale Considerations
Pilot plant trials (3 kg batch) identified critical process parameters:
- Temperature Control : Exothermic coupling reaction requires jacketed reactor cooling to maintain <40°C
- Impurity Profile : <0.1% residual EDC achieved through activated carbon treatment
- Crystallization : Ethanol/water (3:1) affords optimal crystal habit for filtration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
